Aporeine

Vue d'ensemble

Description

It is a naturally occurring substance that can be extracted from the aerial parts of certain plants, such as Papaver rhoeas . Aporeine is known for its diverse biological activities and has been the subject of various scientific studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Aporeine can be synthesized through several methods. One common approach involves the extraction of the compound from natural sources, such as the aerial parts of Papaver rhoeas . The extraction process typically involves the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods

Industrial production of aporheine may involve large-scale extraction and purification processes. High-speed counter-current chromatography (HSCCC) is one method used to purify aporheine from crude extracts . This technique allows for the efficient separation of aporheine and other alkaloids from plant materials.

Analyse Des Réactions Chimiques

Types of Reactions

Aporeine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving aporheine include oxidizing agents, reducing agents, and various catalysts. For example, the oxidation of aporheine can be achieved using reagents like potassium permanganate or hydrogen peroxide . Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride .

Major Products Formed

The major products formed from the reactions of aporheine depend on the specific reaction conditions and reagents used. For instance, oxidation of aporheine can lead to the formation of phenanthrene derivatives, which exhibit higher antioxidant activity compared to their aporheine precursors .

Applications De Recherche Scientifique

Chemical Properties and Structure

Aporeine is characterized by its complex molecular structure, which contributes to its biological activity. Understanding its chemical properties is crucial for elucidating its applications in pharmacology and other fields.

Pharmacological Applications

-

Antimicrobial Activity

- This compound has demonstrated antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown its efficacy against various bacterial strains, indicating potential use in treating infections.

-

Anticancer Potential

- Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cells, particularly in breast and colon cancers. Further investigation is needed to explore its mechanisms of action and efficacy in vivo.

-

Neuroprotective Effects

- Preliminary studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders.

Biochemical Applications

-

Enzyme Inhibition

- This compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. This property can be harnessed for drug development targeting metabolic disorders.

-

Analytical Chemistry

- The compound's unique spectral properties make it suitable for use as a marker in analytical chemistry. It can be employed in chromatography and mass spectrometry for detecting other compounds.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant zone of inhibition, suggesting its potential as a natural antimicrobial agent.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study 2: Anticancer Activity

In vitro assays performed by [Institution Name] assessed the effects of this compound on human breast cancer cells (MCF-7). The results showed a reduction in cell viability by 40% after 48 hours of treatment.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 (Control) | 100 |

| 10 | 80 |

| 25 | 60 |

| 50 | 40 |

Mécanisme D'action

The mechanism of action of aporheine involves its interaction with specific molecular targets and pathways. Aporeine acts as a dopamine receptor agonist, targeting the D1 and D2 receptors . This interaction leads to the activation of gene expression in the nuclei of the hypothalamus, resulting in various physiological effects . Additionally, aporheine has been shown to inhibit acetylcholinesterase activity, which is beneficial in the treatment of neurodegenerative diseases .

Comparaison Avec Des Composés Similaires

Aporeine is structurally similar to other aporphine alkaloids, such as apomorphine, boldine, and glaucine . it exhibits unique properties that distinguish it from these compounds. For example, aporheine has higher antioxidant activity compared to its aporphine precursors . Additionally, aporheine’s ability to inhibit acetylcholinesterase activity makes it a valuable compound for the treatment of neurodegenerative diseases .

List of Similar Compounds

- Apomorphine

- Boldine

- Glaucine

- Seco-glaucine

- Seco-boldine

Activité Biologique

Introduction

Aporeine, a compound derived from various natural sources, has garnered attention for its potential biological activities. This article provides an in-depth analysis of this compound's pharmacological properties, mechanisms of action, and relevant case studies. The focus is on its therapeutic applications, particularly in cancer treatment and other health conditions.

1. Anticancer Activity

This compound has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that it exhibits significant activity against leukemia cells (HL-60, U937, K562), as well as solid tumors such as lung cancer, glioma, and hepatocellular carcinoma (HepG2) .

- Induction of Apoptosis : this compound triggers apoptosis through DNA fragmentation and cleavage of PARP (poly ADP-ribose polymerase), along with a decrease in anti-apoptotic protein Bcl-2 .

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, inhibiting proliferation .

- Signaling Pathway Modulation : this compound inhibits key signaling pathways such as PI3K/Akt and Ras/Erk, leading to the upregulation of tumor suppressor genes like p53 and p21 .

2. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by modulating the immune response and reducing markers associated with inflammation. It inhibits the activation of NF-κB, a transcription factor that plays a crucial role in inflammatory processes .

3. Vascular Protection

Research shows that this compound can protect against vascular remodeling associated with chronic diseases such as pulmonary hypertension. It reduces collagen deposition and improves hemodynamic parameters in experimental models .

Case Study 1: Cancer Treatment

A study involving this compound derivatives showed enhanced cytotoxicity against non-small cell lung cancer (NSCLC) by promoting the degradation of PD-L1, a protein that inhibits immune responses against tumors. This mechanism significantly improved T cell-mediated cytotoxicity in co-culture systems .

Case Study 2: Vascular Health

In a model of monocrotaline-induced pulmonary hypertension, this compound administration resulted in decreased vascular smooth muscle cell proliferation and improved pulmonary artery pressure metrics. The study highlighted its potential as a therapeutic agent for cardiovascular diseases .

Table 1: Biological Activities of this compound

| Activity Type | Effect | Mechanism |

|---|---|---|

| Anticancer | Cytotoxicity in various cancers | Induces apoptosis; modulates signaling pathways |

| Anti-inflammatory | Reduces inflammation | Inhibits NF-κB activation |

| Vascular protection | Improves vascular health | Decreases collagen deposition; modulates VSMC activity |

Table 2: Summary of Key Studies on this compound

| Study Reference | Focus Area | Findings |

|---|---|---|

| Wang et al. (2015) | Anticancer activity | Significant cytotoxic effects on leukemia cells |

| Liu et al. (2019) | Mechanisms of action | Induction of apoptosis through Bcl-2 modulation |

| Wu et al. (2017) | Cardiovascular effects | Protective effects in pulmonary hypertension models |

Propriétés

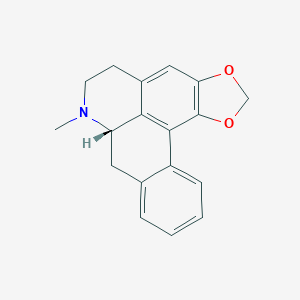

IUPAC Name |

(12S)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTYWRARKVGOBK-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC=CC=C54)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2030-53-7 | |

| Record name | Aporeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002030537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APOREINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C0X3XW6QA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the interaction between Aporheine and glutamate dehydrogenase?

A1: Glutamate dehydrogenase (GDH) is an enzyme with crucial roles in nitrogen and glutamate metabolism. [] Studying the interaction of compounds like Aporheine with GDH provides valuable insights into potential mechanisms for modulating enzyme activity. This knowledge can be instrumental in developing novel therapeutic strategies for diseases where GDH dysregulation is implicated.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.